molecular formula C13H19BrN2O3S B6189647 tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate CAS No. 2742654-06-2

tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate

Cat. No.: B6189647
CAS No.: 2742654-06-2
M. Wt: 363.3
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Description

tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl carbamate group, a bromophenyl group, and a lambda6-sulfanyl group

Properties

CAS No.

2742654-06-2

Molecular Formula

C13H19BrN2O3S

Molecular Weight

363.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 3-bromophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The resulting product is then purified using techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms .

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for targeting specific diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the imino and sulfanyl groups, which can form covalent bonds with amino acid residues in the target proteins. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

  • tert-butyl N-{2-[(2-hydroxyethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate
  • tert-butyl 3-bromophenethylcarbamate
  • tert-butyl N-(2-bromoethyl)carbamate

Comparison: Compared to similar compounds, tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate is unique due to the presence of the 3-bromophenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The lambda6-sulfanyl group also contributes to its unique properties, differentiating it from other carbamate derivatives .

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